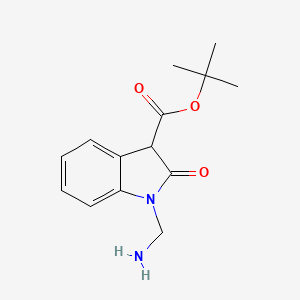
(R)-4-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry due to their biological activity. The compound is characterized by the presence of a benzyl carbamate (CBZ) protecting group and an isopropyl substituent on the piperazine ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride typically involves the following steps:
Protection of Piperazine: The piperazine ring is first protected with a CBZ group to prevent unwanted reactions during subsequent steps.
Isopropylation: The protected piperazine is then subjected to isopropylation using isopropyl halides under basic conditions to introduce the isopropyl group.
Hydrochloride Formation: The final step involves converting the free base form of the compound to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-4-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the protection, isopropylation, and hydrochloride formation steps efficiently.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure hydrochloride salt.
化学反応の分析
Types of Reactions
®-4-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperazine ring.
Deprotection Reactions: The CBZ protecting group can be removed under acidic or hydrogenation conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases (e.g., sodium hydride) are commonly used.
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or acidic conditions (e.g., trifluoroacetic acid) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted piperazine derivatives can be formed.
Deprotected Amine: Removal of the CBZ group yields the free amine form of the compound.
科学的研究の応用
®-4-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is employed in studies investigating the biological activity of piperazine derivatives.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms involving piperazine-containing molecules.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of ®-4-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride involves its interaction with specific molecular targets in the body. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The CBZ group may also play a role in enhancing the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
®-3-amino piperidine hydrochloride: Another piperazine derivative with similar structural features.
®-(-)-Phenylephrine hydrochloride: A compound with a similar piperazine ring but different substituents.
®-(-)-Deprenyl hydrochloride: A piperazine derivative used in neuroprotection studies.
Uniqueness
®-4-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride is unique due to the presence of the CBZ protecting group and the isopropyl substituent, which confer specific chemical and biological properties. These features make it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications.
特性
分子式 |
C15H23ClN2O2 |
|---|---|
分子量 |
298.81 g/mol |
IUPAC名 |
benzyl (3R)-3-propan-2-ylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-12(2)14-10-17(9-8-16-14)15(18)19-11-13-6-4-3-5-7-13;/h3-7,12,14,16H,8-11H2,1-2H3;1H/t14-;/m0./s1 |
InChIキー |
OGIDPPLLDPGIBN-UQKRIMTDSA-N |
異性体SMILES |
CC(C)[C@@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl |
正規SMILES |
CC(C)C1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(9H-Fluoren-9-YL)methyl 2-amino-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B13972629.png)



![4-[6-(Cyclopropylamino)-3-nitro-2-pyridinyl]-1-piperazinecarboxylic acid, ethyl ester](/img/structure/B13972642.png)



![2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13972676.png)


